molecular formula C19H24O6 B076577 Diethyl 2,4-diacetyl-3-phenylpentanedioate CAS No. 13277-74-2

Diethyl 2,4-diacetyl-3-phenylpentanedioate

Cat. No.: B076577
CAS No.: 13277-74-2
M. Wt: 348.4 g/mol
InChI Key: VJDMHFPDRYFKOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,4-diacetyl-3-phenylpentanedioate can be synthesized from ethyl acetoacetate and benzaldehyde . The reaction involves the condensation of these two compounds under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, and the product is often purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4-diacetyl-3-phenylpentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by different reagents and conditions, leading to the formation of various products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Diethyl 2,4-diacetyl-3-phenylpentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,4-diacetyl-3-phenylpentanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Diethyl 2,4-diacetyl-3-phenylpentanedioate can be compared with other similar compounds, such as:

  • Ethyl 2-isobutylacetoacetate
  • Ethyl 2-benzylacetoacetate
  • Methyl 2-acetyl-5-oxohexanoate
  • Diethyl 2-methylglutarate
  • Ethyl 2-isopropylacetoacetate
  • Ethyl 2-acetylhexanoate
  • Diethyl 2-acetylglutarate

These compounds share similar structural features and chemical properties but differ in their specific functional groups and applications.

Properties

IUPAC Name

diethyl 2,4-diacetyl-3-phenylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-5-24-18(22)15(12(3)20)17(14-10-8-7-9-11-14)16(13(4)21)19(23)25-6-2/h7-11,15-17H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDMHFPDRYFKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)C)C(=O)OCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305143
Record name diethyl 2,4-diacetyl-3-phenylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13277-74-2
Record name 13277-74-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,4-diacetyl-3-phenylpentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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